molecular formula C7H3Cl2IO2 B6276261 2,3-dichloro-6-iodobenzoic acid CAS No. 219841-88-0

2,3-dichloro-6-iodobenzoic acid

Cat. No.: B6276261
CAS No.: 219841-88-0
M. Wt: 316.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-6-iodobenzoic acid typically involves the iodination of 2,3-dichlorobenzoic acid. One common method is the Sandmeyer reaction, where 2,3-dichlorobenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom . Another method involves the direct iodination of 2,3-dichlorobenzoic acid using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or amines under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed:

    Amides: Formed from substitution reactions with amines.

    Oxidized Derivatives: Formed from oxidation reactions.

    Biaryl Compounds: Formed from coupling reactions.

Mechanism of Action

The mechanism of action of 2,3-dichloro-6-iodobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of chlorine and iodine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-6-iodobenzoic acid is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

219841-88-0

Molecular Formula

C7H3Cl2IO2

Molecular Weight

316.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.